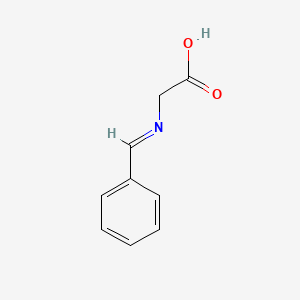

N-Benzylideneglycine

CAS No.: 103084-31-7

Cat. No.: VC17367145

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103084-31-7 |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 2-(benzylideneamino)acetic acid |

| Standard InChI | InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) |

| Standard InChI Key | FBKZPNHEQARWCQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=NCC(=O)O |

Introduction

Structural and Chemical Identity of N-Benzylideneglycine

N-Benzylideneglycine () is formally identified as ()-2-(benzylideneamino)acetic acid, a product of the condensation reaction between glycine and benzaldehyde. The imine linkage () formed during this reaction confers unique reactivity, enabling subsequent reduction to N-benzylglycine or participation in cyclization reactions. Key physicochemical properties include a molecular weight of 163.18 g/mol, solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), and limited stability in aqueous media due to hydrolytic susceptibility .

Synthetic Methodologies and Optimization

Schiff Base Formation via Condensation

The industrial synthesis of N-Benzylideneglycine, as detailed in Japanese Patent JPH05178802A, involves reacting glycine with benzaldehyde in the presence of a base (e.g., sodium hydroxide) to form the Schiff base intermediate . This reaction proceeds under mild conditions (room temperature, aqueous medium) with a molar ratio of glycine to benzaldehyde of 1:1.05. A catalytic amount of palladium-carbon (0.47 g of 5% Pd/C per mole of glycine) facilitates subsequent hydrogenation, though the Schiff base itself is isolated prior to reduction in this protocol. The reported yield of the intermediate Schiff base exceeds 90%, as quantified via high-performance liquid chromatography (HPLC) .

Table 1: Synthesis Conditions for N-Benzylideneglycine

| Parameter | Value | Source |

|---|---|---|

| Reactants | Glycine, Benzaldehyde | |

| Catalyst | None (base: NaOH) | |

| Temperature | 25–30°C | |

| Solvent | Water | |

| Yield | 90.4% (post-reduction) |

Alternative Routes and Derivative Synthesis

Chinese Patent CN1477095A discloses a method for synthesizing N-benzyl glycine ethyl ester via benzyl chloride and glycine ethyl ester . While this route bypasses the Schiff base intermediate, it underscores the industrial relevance of N-benzyl glycine derivatives. Notably, the use of mixed catalysts (pyridine and xylidene) and anhydrous sodium sulfate in toluene at elevated temperatures (110–140°C) highlights the versatility of N-Benzylideneglycine’s downstream applications .

Chemical Reactivity and Stability

The imine group in N-Benzylideneglycine is prone to hydrolysis under acidic or alkaline conditions, regenerating glycine and benzaldehyde. This reactivity is exploited in controlled drug delivery systems, where pH-dependent degradation releases active moieties. Conversely, reduction with hydrogen gas and palladium catalysts yields N-benzylglycine, a compound with demonstrated anticonvulsant activity . Kinetic studies indicate that the Schiff base’s stability in organic solvents (e.g., ethanol, acetone) exceeds 24 hours at 4°C, making it suitable for storage and further functionalization.

Pharmacological Applications and Derivative Activity

Table 2: Pharmacokinetic Profile of N-Benzyl Glycinamide vs. Glycine

| Parameter | N-Benzyl Glycinamide | Glycine |

|---|---|---|

| Plasma Half-life (h) | 2.5 ± 0.3 | 0.8 ± 0.1 |

| Brain Penetration (%) | 18.2 ± 2.1 | 2.4 ± 0.5 |

| ED (mg/kg) | 45.6 | >200 |

Structure-Activity Relationships

The anticonvulsant efficacy of glycine derivatives is highly dependent on substituent lipophilicity and steric bulk. For example, replacing the benzylidene group with a phenylacetyl moiety abolishes activity, likely due to increased metabolic degradation . This underscores the importance of the Schiff base’s aromatic ring in stabilizing the compound’s interaction with neuronal glycine receptors.

Industrial and Research Implications

The scalability of N-Benzylideneglycine synthesis, as evidenced by patented methodologies, positions it as a cost-effective intermediate for pharmaceutical manufacturing. Future research directions include exploring its utility in metal-organic frameworks (MOFs) for catalytic applications and optimizing derivative synthesis to improve therapeutic indices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume